molecular formula C13H9IN2 B577367 3-Iodo-6-phenyl-1H-indazole CAS No. 1227269-40-0

3-Iodo-6-phenyl-1H-indazole

カタログ番号: B577367
CAS番号: 1227269-40-0
分子量: 320.133
InChIキー: CNKMVUYZPGCZDS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-6-phenyl-1H-indazole (CAS 1260842-73-6) is a high-value chemical building block specifically designed for advanced research and development in medicinal chemistry. This compound features an indazole core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities . The molecular structure is strategically functionalized with an iodine atom at the 3-position and a phenyl group at the 6-position, making it a versatile intermediate for constructing diverse compound libraries. The primary research application of this compound is as a precursor in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create novel 3-aryl indazole derivatives . This is a critical pathway for exploring structure-activity relationships in the development of new biologically active molecules. Indazole derivatives have garnered significant interest for their potent pharmacological profiles, particularly in oncology . The indazole scaffold is a common structural motif in several FDA-approved small molecule anticancer drugs and clinical candidates, including kinase inhibitors, which underscores the utility of this intermediate in targeted drug discovery programs . Key Research Applications: Synthetic Intermediate: Serves as a key substrate in palladium-catalyzed cross-coupling reactions to generate diverse 3-substituted indazole libraries for biological screening . Medicinal Chemistry Research: Used in the design and synthesis of novel molecules with potential antitumor, anti-inflammatory, and antimicrobial activities . Structure-Activity Relationship (SAR) Studies: The iodine handle allows for efficient diversification at the 3-position, enabling researchers to systematically investigate how different substituents affect biological potency and selectivity. ATTENTION: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-iodo-6-phenyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2/c14-13-11-7-6-10(8-12(11)15-16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKMVUYZPGCZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NNC(=C3C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733711
Record name 3-Iodo-6-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-40-0
Record name 3-Iodo-6-phenyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-6-phenyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-6-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Iodo-6-phenyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1][2][3] The introduction of an iodine atom at the 3-position and a phenyl group at the 6-position creates a unique molecule with potential for further functionalization and as a key building block in the synthesis of complex therapeutic agents. This guide will delve into the structural features, predicted physicochemical parameters, and spectral characteristics of 3-Iodo-6-phenyl-1H-indazole. Furthermore, it will provide detailed, field-proven experimental protocols for its synthesis and characterization, offering valuable insights for researchers engaged in the design and development of novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone in the development of therapeutic agents.[2] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The 1H-indazole tautomer is generally more stable than the 2H-indazole form.[2][5]

The subject of this guide, 3-Iodo-6-phenyl-1H-indazole, incorporates two key functionalities that enhance its utility as a synthetic intermediate. The iodine atom at the C3 position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The phenyl group at the C6 position can influence the molecule's overall lipophilicity and potential for π-π stacking interactions with biological targets.

Molecular Structure and Key Physicochemical Properties

The chemical structure of 3-Iodo-6-phenyl-1H-indazole is presented below:

Chemical structure of 3-Iodo-6-phenyl-1H-indazole

Caption: Chemical structure of 3-Iodo-6-phenyl-1H-indazole.

A summary of the predicted and core physicochemical properties of 3-Iodo-6-phenyl-1H-indazole is provided in the table below. These values are estimated based on the properties of structurally related indazole derivatives and computational models, providing a valuable starting point for experimental design.

PropertyPredicted ValueComments
Molecular Formula C₁₃H₉IN₂
Molecular Weight 319.14 g/mol
Appearance Expected to be a solidBased on related iodo- and phenyl-substituted indazoles.
Melting Point (°C) Not availableExpected to be higher than 3-iodo-1H-indazole (90-92 °C).[6]
Boiling Point (°C) Not availableHigh boiling point is expected due to the molecular weight and aromatic nature.
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Typical solubility profile for a molecule of this nature.
pKa Not availableThe N-H proton is weakly acidic, similar to other 1H-indazoles.
LogP Not availableThe presence of the phenyl group will increase lipophilicity compared to the parent indazole.

Proposed Synthetic Pathway and Experimental Protocols

As of the date of this guide, a specific synthesis for 3-Iodo-6-phenyl-1H-indazole has not been explicitly reported in the literature. However, based on established synthetic methodologies for substituted indazoles, a robust and logical two-step pathway can be proposed. This pathway leverages the sequential iodination and Suzuki coupling reactions, which are well-documented and reliable transformations in organic synthesis.

Synthetic Workflow Diagram

The proposed synthetic workflow is illustrated in the following diagram:

G cluster_0 Step 1: Iodination cluster_1 Step 2: Suzuki Coupling 6-Bromo-1H-indazole 6-Bromo-1H-indazole 6-Bromo-3-iodo-1H-indazole 6-Bromo-3-iodo-1H-indazole 6-Bromo-1H-indazole->6-Bromo-3-iodo-1H-indazole Iodine, KOH, DMF 3-Iodo-6-phenyl-1H-indazole 3-Iodo-6-phenyl-1H-indazole 6-Bromo-3-iodo-1H-indazole->3-Iodo-6-phenyl-1H-indazole Phenylboronic acid, Pd catalyst, Base

Caption: Proposed two-step synthesis of 3-Iodo-6-phenyl-1H-indazole.

Step 1: Synthesis of 6-Bromo-3-iodo-1H-indazole

This initial step involves the regioselective iodination of commercially available 6-bromo-1H-indazole at the C3 position. The choice of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF) is crucial for the deprotonation of the indazole nitrogen, facilitating the electrophilic substitution by iodine.

Experimental Protocol:

  • To a solution of 6-bromo-1H-indazole (1.0 equivalent) in anhydrous DMF, add powdered potassium hydroxide (2.0 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension for 30 minutes to ensure complete deprotonation.

  • Slowly add a solution of iodine (1.5 equivalents) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 3 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-bromo-3-iodo-1H-indazole.

Step 2: Synthesis of 3-Iodo-6-phenyl-1H-indazole via Suzuki Coupling

The second step utilizes the palladium-catalyzed Suzuki cross-coupling reaction to introduce the phenyl group at the C6 position. The selective reaction at the C-Br bond over the C-I bond is anticipated due to the higher reactivity of aryl bromides in Suzuki couplings.

Experimental Protocol:

  • In a reaction vessel, combine 6-bromo-3-iodo-1H-indazole (1.0 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (2.0 equivalents).

  • Add a mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the final product, 3-Iodo-6-phenyl-1H-indazole.

Spectral Characterization

The structural elucidation of 3-Iodo-6-phenyl-1H-indazole would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of related indazole derivatives.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole core and the phenyl substituent.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
N-H 10.0 - 11.0broad singletThe acidic proton on the indazole nitrogen.
Indazole H-4, H-5, H-7 7.0 - 8.0multipletsThe exact chemical shifts and coupling patterns will depend on the electronic effects of the iodo and phenyl groups.
Phenyl Protons 7.2 - 7.6multipletsSignals corresponding to the ortho, meta, and para protons of the phenyl ring.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
Indazole C3 80 - 90The carbon bearing the iodine atom is expected to be significantly shielded.
Indazole C6 135 - 145The carbon attached to the phenyl group.
Aromatic Carbons 110 - 140Signals for the remaining carbons of the indazole and phenyl rings.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch 3200 - 3400
C-H Aromatic Stretch 3000 - 3100
C=C Aromatic Stretch 1450 - 1600
C-I Stretch 500 - 600
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

  • Expected [M+H]⁺: 320.9856

Conclusion

3-Iodo-6-phenyl-1H-indazole represents a valuable and versatile building block for the synthesis of novel and complex molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a logical and experimentally sound synthetic pathway, and the expected spectral characteristics. The detailed protocols and workflow diagrams serve as a practical resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this promising chemical entity. While direct experimental data for this specific molecule is currently limited, the information presented herein, grounded in established chemical principles and data from analogous compounds, provides a solid foundation for its synthesis and characterization.

References

  • Shaikh, A. A., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(16), 3792.
  • Chen, G., et al. (2018). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 16(10), 1681-1685.
  • BenchChem (n.d.). 3-Iodo-6-(trifluoromethyl)-1H-indazole.
  • A patent on the synthesis method of 6-iodo-1H-indazole.
  • Gaikwad, S. B., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 563-575.
  • BenchChem (n.d.). 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • A publication on the synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15123-15132.
  • A publication on the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journal of Organic Chemistry, 18, 1079–1087.
  • Wikipedia (n.d.). Indazole. Retrieved from [Link].

  • A publication on the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). European Journal of Medicinal Chemistry, 45(10), 4579-4589.
  • A publication on the study of the addition mechanism of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions. (2004). The Journal of Organic Chemistry, 69(23), 7858–7865.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Product list.
  • BLD Pharm (n.d.). 6-Bromo-3-iodo-1H-indazole.
  • BLDpharm (n.d.). 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
  • A publication on the physical-chemical characteristics and elemental analyses of indazole carboxylic acids.
  • A publication on the synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. (2006). Molecules, 11(11), 867–884.
  • A review on recent advances in indazole-containing derivatives: synthesis and biological perspectives. (2021). Molecules, 26(16), 4968.
  • A review on indazole from natural resources and biological activity. (2022).
  • Organic Chemistry Portal (n.d.). Indazole synthesis. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). 2H-Indazole synthesis. Retrieved from [Link].

  • A publication on an optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(21), 11463-11470.
  • A publication on the synthesis of 1H-indazoles via silver(I)
  • A publication on the efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. (2010). Tetrahedron, 66(45), 8769-8776.
  • A patent on methods for preparing indazole compounds. (2006).
  • Sigma-Aldrich (n.d.). 3-Iodo-6-nitro-1H-indazole.
  • PharmaCompass (n.d.). 3-IODO-6-NITRO-1H-INDAZOLE.

Sources

Foreword: The Analytical Imperative for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents approved for clinical use.[1][2] Its unique bioisosteric relationship with indole allows it to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and neurology.[1][2] The functionalization of the indazole ring system is a key strategy for medicinal chemists to modulate pharmacological activity, and compounds like 3-Iodo-6-phenyl-1H-indazole represent critical intermediates and potential drug candidates.

The introduction of an iodine atom at the 3-position and a phenyl group at the 6-position creates a molecule with distinct physicochemical properties and synthetic handles for further elaboration.[3] Accurate and unambiguous structural confirmation and purity assessment are therefore not merely procedural steps but foundational pillars of the drug development process. Mass spectrometry (MS) serves as an indispensable tool for this purpose, offering unparalleled sensitivity and specificity for molecular characterization.[4][5]

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of 3-Iodo-6-phenyl-1H-indazole. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, from ionization techniques to fragmentation analysis, ensuring a robust and self-validating analytical approach.

Molecular Profile of 3-Iodo-6-phenyl-1H-indazole

A thorough understanding of the analyte's properties is the prerequisite for developing a sound analytical method.

  • Molecular Formula: C₁₃H₉IN₂

  • Molecular Weight (Average): 320.13 g/mol

  • Exact Mass (Monoisotopic): 319.9865 u

The structure consists of a benzene ring fused to a pyrazole ring, forming the indazole core. The key features for mass spectrometric analysis are the relatively weak C-I bond, the stable biphenyl-like system, and the basic nitrogen atoms in the pyrazole ring, which are readily protonated.

The Strategic Choice of Ionization Technique

The first critical decision in MS analysis is selecting the ionization method. The goal is to transition the analyte from the condensed phase to a charged, gaseous ion with maximum efficiency and minimal unintended degradation.

Electrospray Ionization (ESI): The Workhorse for Drug Discovery

ESI is a soft ionization technique that generates ions from a liquid solution with very little fragmentation.[6][7] This is ideal for determining the molecular weight of a compound and for serving as the ion source for tandem mass spectrometry (MS/MS) experiments. Given the polarity of the indazole nitrogens, 3-Iodo-6-phenyl-1H-indazole is an excellent candidate for positive-ion ESI, where it will readily form a protonated molecule, [M+H]⁺. Its compatibility with liquid chromatography (LC) makes LC-ESI-MS the premier choice for purity analysis and metabolite identification.

Electron Ionization (EI): The Classic Approach for Structural Fingerprinting

EI is a hard ionization technique that bombards the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation.[8] This fragmentation pattern serves as a structural "fingerprint" that can be compared against spectral libraries. While EI is powerful, it is typically coupled with Gas Chromatography (GC) and requires the analyte to be thermally stable and volatile, which may be a consideration for this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Niche Alternative

MALDI is another soft ionization technique where the analyte is co-crystallized with a UV-absorbing matrix.[9] While often used for large biomolecules, it has found applications in the analysis of small molecules, particularly for high-throughput screening.[10][11] For routine characterization of 3-Iodo-6-phenyl-1H-indazole, ESI remains the more conventional and versatile choice.

Verdict: For comprehensive analysis in a drug development setting, LC-ESI-MS/MS is the recommended platform. It provides molecular weight confirmation, quantitative data, purity assessment, and the detailed structural information necessary for unambiguous identification.

Deconstructing the Molecule: Predicted Fragmentation Pathways

The power of tandem mass spectrometry (MS/MS) lies in its ability to isolate an ion of interest (the precursor ion) and fragment it to reveal its substructure. For 3-Iodo-6-phenyl-1H-indazole, we will select the protonated molecule [M+H]⁺ at m/z 320.99 as our precursor. The fragmentation pattern is dictated by the relative bond strengths within the ion.

The most probable fragmentation pathways are:

  • Homolytic Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest covalent bond in the structure. Its cleavage results in the loss of a neutral iodine radical (I•), a mass loss of 126.90 u.

  • Loss of Phenyl Group: Cleavage of the bond connecting the phenyl ring to the indazole core can occur, leading to the loss of a phenyl radical.

  • Ring Cleavage: The indazole ring itself can undergo fragmentation, commonly involving the loss of stable small molecules like N₂.

G M [M+H]⁺ m/z = 320.99 C₁₃H₁₀IN₂⁺ F1 [M+H-I]⁺ m/z = 194.09 C₁₃H₁₀N₂⁺ M->F1 - I• (126.90 u) F2 [M+H-HI]⁺• m/z = 193.08 C₁₃H₉N₂⁺• M->F2 - HI (127.91 u) F3 [C₁₂H₉]⁺ m/z = 153.07 Loss of CHN₂ F1->F3 - CHN₂• (41.02 u) F4 [C₆H₅]⁺ m/z = 77.04 Phenyl Cation F2->F4 - C₇H₄N₂ (116.04 u)

Caption: Predicted ESI-MS/MS Fragmentation Pathway for 3-Iodo-6-phenyl-1H-indazole.

Summary of Expected Ions

The following table summarizes the key ions expected in the mass spectrum of 3-Iodo-6-phenyl-1H-indazole.

m/z (monoisotopic) Proposed Formula Description
320.99[C₁₃H₁₀IN₂]⁺Protonated Molecule [M+H]⁺
194.09[C₁₃H₁₀N₂]⁺Loss of Iodine radical (I•) from [M+H]⁺
193.08[C₁₃H₉N₂]⁺•Loss of neutral Hydrogen Iodide (HI) from [M+H]⁺
165.08[C₁₃H₉]⁺Loss of N₂ from the [M+H-HI]⁺• fragment
77.04[C₆H₅]⁺Phenyl cation

Self-Validating Experimental Protocol: LC-MS/MS

This protocol is designed to be a self-validating system, where the chromatographic and spectrometric data work in concert to provide unequivocal identification.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Dissolve Sample (1 mg/mL in MeOH) P2 Dilute to 1-10 µg/mL in Mobile Phase A P1->P2 LC1 Inject 5 µL P2->LC1 LC2 C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) LC1->LC2 LC3 Gradient Elution (Water/ACN + 0.1% FA) LC2->LC3 MS1 Positive ESI Mode LC3->MS1 MS2 Full Scan MS (m/z 100-500) MS1->MS2 MS3 Targeted MS/MS (Precursor: m/z 320.99) MS1->MS3 D1 Confirm [M+H]⁺ MS2->D1 D2 Analyze Fragmentation Pattern MS3->D2

Caption: Experimental Workflow for LC-ESI-MS/MS Analysis.

Step-by-Step Methodology

1. Sample Preparation

  • Stock Solution: Accurately weigh and dissolve the 3-Iodo-6-phenyl-1H-indazole standard in methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1-10 µg/mL. The use of the initial mobile phase as the diluent prevents peak distortion.

2. Liquid Chromatography (LC) Parameters

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good peak shape and resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial as it ensures the analyte is protonated in solution prior to entering the ESI source, dramatically improving ionization efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.5 min: 95% to 5% B

    • 10.5-13 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Temperature: 350 °C.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data from m/z 100-500 to detect the [M+H]⁺ ion and any potential impurities.

    • Tandem MS (MS/MS): Perform data-dependent acquisition. When the ion at m/z 320.99 exceeds a set intensity threshold, isolate it and fragment it using Collision-Induced Dissociation (CID) with a normalized collision energy of 15-40 eV. This range allows for the observation of both the primary fragments and deeper structural fragments.

Ensuring Trustworthiness: Method Validation Principles

For use in regulated environments, any analytical method must be validated to prove its fitness for purpose.[12][13] The protocol described above should be subjected to validation according to ICH Q2(R2) guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a given range.

  • Accuracy & Precision: Ensuring the closeness of the measured value to the true value and the reproducibility of the measurement, respectively.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

Conclusion

The mass spectrometric analysis of 3-Iodo-6-phenyl-1H-indazole is a clear-cut process when approached with a systematic and scientifically-grounded strategy. By leveraging the power of LC-ESI-MS/MS, researchers can obtain unambiguous confirmation of the molecular weight and detailed structural information from fragmentation patterns. The provided protocol serves as a robust starting point, and its adherence to the principles of causality and self-validation ensures the generation of high-quality, trustworthy data essential for advancing drug development programs.

References

  • BenchChem. (2025). Mass Spectrometry of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Technical Guide.
  • MDPI. (2022). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
  • DEA.gov. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
  • Biosynth. (n.d.). 3-Iodo-1H-indazole-6-carbaldehyde.
  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic....
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
  • PubMed Central (PMC). (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Wikipedia. (n.d.). Indazole.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • National Institutes of Health (NIH). (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PharmaCompass.com. (n.d.). 3-IODO-6-NITRO-1H-INDAZOLE.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • PubMed Central (PMC), National Institutes of Health (NIH). (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis.
  • RSC Publishing. (n.d.). Quantitative Electrospray Mass Spectrometry of Halides and Halogenic Anions.
  • BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.
  • RSC Publishing. (n.d.). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern.
  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • PubChem, National Institutes of Health (NIH). (n.d.). 6-iodo-1H-indazole.
  • ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry.
  • PubMed. (2007). Small molecule analysis by MALDI mass spectrometry.
  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
  • Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization.
  • ResearchGate. (2014). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
  • PubMed Central (PMC), National Institutes of Health (NIH). (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.
  • Wikipedia. (n.d.). Electrospray ionization.
  • YouTube. (2020). Mass spectrometry A-level Fragmentation of organic molecules.
  • U.S. Food & Drug Administration (FDA). (2022). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles.
  • ACS Publications. (2018). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I.
  • ResearchGate. (2010). Observation of the multiple halogenation of peptides in the electrospray ionization source: Halogenation of peptides in the positive ESI mode.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?.
  • PubMed Central (PMC). (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
  • Supporting Information. (n.d.). General Procedure for the Synthesis of 1H-Indazoles.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • Self-serve web hosting. (n.d.). The application of electrospray ionization mass spectrometry to homogeneous catalysis.

Sources

The Indazole Architect: A Technical Guide to Synthesis and Application

[1]

Executive Summary

The indazole (benzo[c]pyrazole) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] Despite its rarity in nature—limited to trace alkaloids like nigellicine—it forms the core of blockbuster kinase inhibitors including Axitinib (Inlyta) and Pazopanib (Votrient). This guide deconstructs the evolution of indazole synthesis from Emil Fischer’s serendipitous 19th-century discoveries to contemporary palladium-catalyzed C-H activation, providing researchers with self-validating protocols and mechanistic insights essential for high-fidelity drug development.

Part 1: The Genesis and Evolution

The Fischer Era (1880s)

The discovery of indazole is inextricably linked to Emil Fischer , the father of hydrazine chemistry.[2][3] In 1880 , while investigating the reactivity of phenylhydrazine (which he had discovered in 1875), Fischer observed that heating o-hydrazine cinnamic acid yielded a bicyclic structure. He named this "indazol" (combining indigo and azole), initially proposing a structure that was later corrected to the 1H-indazole tautomer we recognize today.

The Tautomerism Challenge

A critical feature of indazole chemistry is the annular tautomerism between the 1H- and 2H-forms.[4]

  • 1H-Indazole (Benzenoid): Thermodynamically favored in the gas phase and non-polar solvents (approx. 2-4 kcal/mol more stable).

  • 2H-Indazole (Quinonoid): Often favored in the solid state or under specific substitution patterns.

This tautomeric equilibrium dictates the regioselectivity challenges encountered during alkylation, a recurring bottleneck in scaling indazole therapeutics.

Figure 1: Chronological evolution of indazole synthesis paradigms.

Part 2: Classical Synthetic Paradigms

The Jacobson Indazole Synthesis

First reported in 1893, this method remains a robust, low-cost route for 1-substituted indazoles. It proceeds via the nitrosation of N-acyl-o-toluidines.

Mechanism:

  • Nitrosation: The amide nitrogen is nitrosated to form an N-nitroso intermediate.

  • Diazo Formation: Rearrangement and dehydration yield a diazonium salt.

  • Cyclization: The diazonium cation performs an intramolecular electrophilic attack on the methyl group (an unusual mechanism requiring phase transfer or specific solvent conditions to deprotonate the methyl).

Diazotization of o-Toluidine (Standard Route)

The most industrial-friendly classical route involves the direct diazotization of o-toluidine derivatives.

Figure 2: The fundamental diazotization pathway for indazole construction.

Part 3: Modern Catalytic Strategies

Transition Metal Catalysis (Pd/Cu)

Modern drug discovery demands functional group tolerance incompatible with harsh diazotization conditions. Palladium-catalyzed intramolecular amination has become the gold standard.

Key Strategy:

  • Precursor: o-Halo-hydrazones or o-halo-benzyl hydrazines.

  • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos, BINAP).

  • Mechanism: Oxidative addition into the Ar-X bond, followed by amine coordination and reductive elimination to form the N-N or C-N bond.

Regioselectivity Control

Controlling N1 vs. N2 alkylation is critical.[4]

  • N1-Alkylation: Favored by thermodynamic control, strong bases (NaH, KOtBu), and polar aprotic solvents (DMF).

  • N2-Alkylation: Often favored by kinetic control, specific steric hindrance, or the use of Meerwein salts (Et₃O⁺BF₄⁻).

Part 4: Strategic Applications in Drug Discovery

Indazoles are preferred over indoles in kinase inhibitors due to their additional nitrogen, which offers a unique H-bond acceptor motif without significantly altering the steric profile.

Comparative Data: FDA-Approved Indazoles

Drug NameIndazole RoleTargetIndicationSynthesis Key Note
Axitinib Core ScaffoldVEGFR1/2/3Renal Cell CarcinomaPd-catalyzed Migita coupling
Pazopanib Core ScaffoldVEGFR/PDGFRRenal Cell CarcinomaN2-methylation selectivity is critical
Entrectinib Core ScaffoldTRK A/B/CROS1+ NSCLC3-position functionalization

Part 5: Detailed Experimental Protocols

Protocol A: Classical Diazotization (Jacobson Modification)

Best for: Simple, unsubstituted or electron-rich indazoles. Low cost.

Reagents:

  • o-Toluidine derivative (10 mmol)

  • Acetic anhydride (Ac₂O) (2.5 equiv)

  • Sodium nitrite (NaNO₂) (1.2 equiv)

  • Phase Transfer Catalyst (18-Crown-6) (5 mol% - Optional for yield boost)

Step-by-Step Workflow:

  • Acetylation: Dissolve o-toluidine in DCM. Add Ac₂O dropwise at 0°C. Stir 2h. Evaporate solvent to yield N-acetyl-o-toluidine.

  • Nitrosation: Suspend the amide in acetic acid/Ac₂O (4:1). Cool to 5°C. Add NaNO₂ portion-wise over 30 mins. Caution: Exothermic.

  • Cyclization: Heat the resulting N-nitroso solution to 80°C for 4 hours. The solution will darken (evolution of N₂/NOx).

  • Workup: Pour onto crushed ice. Basify to pH 9 with 2M NaOH. Extract with EtOAc (3x).

  • Purification: Recrystallize from Ethanol/Water.

Validation Check: Appearance of a diagnostic NH signal in ¹H NMR at δ 10-13 ppm (broad singlet).

Protocol B: Modern Pd-Catalyzed Intramolecular Amination

Best for: Complex intermediates, sensitive functional groups, 2-substituted indazoles.

Reagents:

  • o-Bromobenzaldehyde arylhydrazone (1.0 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%) or DPPF (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x).

  • Loading: Add the hydrazone, Pd(OAc)₂, Ligand, and Cs₂CO₃ under Argon flow.

  • Solvation: Add degassed Toluene (5 mL/mmol). Seal tube.

  • Reaction: Heat to 100°C for 12 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash pad with EtOAc.

  • Purification: Concentrate filtrate. Flash chromatography (Hexane/EtOAc gradient).

Figure 3: Catalytic cycle for the palladium-mediated synthesis of indazoles.

References

  • Fischer, E. (1880). "Ueber das Indazol". Berichte der deutschen chemischen Gesellschaft, 13(1), 679-684.

  • Jacobson, P., & Huber, L. (1908).
  • Gaikwad, D. D., et al. (2015). "Indazole: Synthesis and Pharmacological Activities". European Journal of Medicinal Chemistry.

  • Laha, J. K., et al. (2024). "Recent Advances in the Synthesis of Indazoles via C–H Activation". Journal of Organic Chemistry.

  • FDA Drug Database. (2024). "Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book)".

  • BenchChem. (2025).[1] "Technical Guide to the Reaction Mechanisms of Indazole Synthesis".

  • Organic Syntheses. (2014). "Indazole Synthesis from N-nitroso-o-benzotoluidide". Org.[5][6][7][8] Synth.

Methodological & Application

Protocol for the Regioselective C3-Iodination of 6-Phenyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for the regioselective iodination of 6-phenyl-1H-indazole at the C3 position. This transformation is a critical step in the synthesis of advanced kinase inhibitors (e.g., VEGFR, PLK4 inhibitors), where the C3-iodo moiety serves as a versatile handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

The protocol utilizes a Potassium Hydroxide (KOH) / Molecular Iodine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


)  system in Dimethylformamide (DMF) .[1] This method is selected over N-iodosuccinimide (NIS) or oxidative acidic conditions due to its superior atom economy, cost-effectiveness, and high regioselectivity for the C3 position over the N1/N2 nitrogen atoms.

Scientific Background & Mechanistic Rationale[1][3][4][5][6][7][8]

Why C3? The Reactivity Profile

Indazoles are fused pyrazole-benzene systems. In 1H-indazoles, the C3 position is the most electron-rich carbon center, particularly when the molecule is deprotonated at N1.

  • Neutral Conditions: Electrophilic attack can occur at C3 or the benzene ring depending on substituents.

  • Basic Conditions (Selected Method): Deprotonation of N1 (

    
    ) by KOH generates the indazolyl anion . This anionic species possesses significantly enhanced nucleophilicity at C3 due to resonance delocalization, ensuring exclusive C3-iodination and suppressing side reactions on the 6-phenyl ring.
    
Reaction Mechanism

The reaction proceeds via a base-mediated Electrophilic Aromatic Substitution (


).
  • Activation: KOH deprotonates N1, forming the indazolyl anion.

  • Substitution: The C3-anion attacks molecular iodine (

    
    ).
    
  • Regeneration: The N-iodo species is kinetically possible but thermodynamically unstable; under these conditions, the C-iodo product is the exclusive stable isolate.

Mechanism Substrate 6-Phenyl-1H-indazole Base KOH (Deprotonation) Substrate->Base Anion Indazolyl Anion (Nu- at C3) Base->Anion - H2O Transition Sigma Complex Anion->Transition + I2 Iodine Iodine (I-I) Product 3-Iodo-6-phenyl-1H-indazole Transition->Product - KI

Figure 1: Mechanistic pathway for the base-mediated iodination of indazoles.[2]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][1][3][4]Role
6-Phenyl-1H-indazole 194.231.0Substrate
Iodine (

)
253.811.5 - 2.0Iodinating Agent
Potassium Hydroxide (KOH) 56.113.0 - 4.0Base (Pellets)
DMF -10 volSolvent (Anhydrous)
NaHSO

(aq)
-ExcessQuenching Agent
Detailed Procedure
Step 1: Reaction Setup
  • Equip a dry round-bottom flask with a magnetic stir bar.

  • Charge 6-phenyl-1H-indazole (1.0 equiv) and DMF (10 volumes relative to substrate mass).

  • Stir until fully dissolved. Note: The 6-phenyl group may reduce solubility compared to unsubstituted indazole; ensure complete dissolution before proceeding.

  • Add KOH pellets (3.0 equiv) in a single portion. Stir for 15 minutes at Room Temperature (RT). The solution typically darkens or changes color, indicating anion formation.

Step 2: Iodination
  • Dissolve Iodine (

    
    )  (1.5 equiv) in a minimal amount of DMF (approx 2-3 volumes).
    
  • Add the Iodine solution dropwise to the reaction mixture over 20–30 minutes. Caution: Exothermic reaction. Maintain temperature < 30°C using a water bath if scaling up >10g.

  • Seal the flask and stir at RT for 2–4 hours .

  • Monitoring: Check reaction progress by TLC (Hexane/EtOAc 3:1) or LCMS. Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).
Step 3: Workup & Isolation
  • Dilute the reaction mixture with Water (20 volumes) slowly.

  • Add 10% aqueous Sodium Bisulfite (

    
    )  solution (5 volumes) to quench excess iodine. The solution should turn from dark brown/purple to yellow/colorless.
    
  • A solid precipitate will form.[1] Stir the slurry for 30 minutes to ensure granulation.

  • Filtration: Filter the solid under vacuum using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with:

    • Water (3 x 5 volumes) to remove residual DMF and inorganic salts.

    • Hexane (1 x 3 volumes) to remove non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Purification (If necessary)
  • The crude purity is typically >95%.

  • If purification is required, recrystallize from Acetonitrile (

    
    )  or a mixture of Ethyl Acetate/Hexane .
    
Workflow Diagram

Workflow Start Start: 6-Phenyl-1H-indazole in DMF AddBase Add KOH (3.0 eq) Stir 15 min Start->AddBase AddIodine Add I2 in DMF (1.5 eq) Dropwise AddBase->AddIodine Reaction React at RT 2-4 Hours AddIodine->Reaction Quench Quench with H2O + NaHSO3 (Remove excess I2) Reaction->Quench Filter Filter Precipitate Wash with H2O Quench->Filter Dry Dry in Vacuum Oven 45°C Filter->Dry

Figure 2: Step-by-step process flow for the synthesis of 3-iodo-6-phenyl-1H-indazole.

Quality Control & Validation

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98%HPLC (254 nm)
Mass Spec

LCMS (ESI+)
1H NMR Disappearance of C3-H singlet (

ppm)
1H NMR (DMSO-d6)
Melting Point Distinct sharp range (e.g., analog 3-iodo-1H-indazole is 90-92°C; 6-phenyl analog likely higher)Capillary MP

Critical NMR Validation: In the starting material (6-phenyl-1H-indazole), the C3-H proton typically appears as a singlet around 8.1 ppm . In the product (3-iodo-6-phenyl-1H-indazole), this singlet must be absent . The remaining aromatic protons (phenyl ring + indazole ring) will integrate to 8 protons.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Iodine consumption by side reactions or moisture.

    • Solution: Add an additional 0.5 equiv of

      
       and KOH; warm to 40°C.
      
  • Issue: N-Iodination (Unstable intermediate).

    • Observation: Product reverts to starting material on column or unstable in solution.

    • Solution: Ensure the quench with

      
       is thorough. N-iodo compounds are labile; the C3-iodo is stable. If N-iodo is suspected, treat the crude with dilute acid/MeOH to reverse N-I bond, leaving C-I intact.
      
  • Issue: Poor Solubility.

    • Solution: If 6-phenyl-1H-indazole precipitates upon adding KOH, increase DMF volume to 15-20 vol.

Safety & Hazards

  • Iodine (

    
    ):  Corrosive, causes severe skin burns and eye damage. Volatile solid; weigh in a fume hood.
    
  • DMF: Potent liver toxin and teratogen. Readily absorbed through skin. Use double gloves (Nitrile).

  • KOH: Caustic. Exothermic upon dissolution.

References

  • General C3 Iodination Protocol

    • Synthesis of 3-iodo-1H-indazole. (2019).[2] MDPI.

  • Application to 6-Substituted Indazoles (Axitinib Intermediates)

    • Synthesis and biological evaluation of indazole derivatives. (2021).[1][5] RSC Advances.

  • Regioselectivity Mechanisms

    • C3-Indazole Functionalization: A Review. (2020). Chimica Italiana.
  • Alternative Methodologies (NIS/Ag)

    • Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.[3] (2017).[1][3] NIH/PubMed.

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of 3-Iodo-6-phenyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Iodo-6-phenyl-1H-indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2][3] Specifically, the 3-iodo-6-phenyl-1H-indazole framework is a critical synthetic intermediate. The phenyl group at the C6 position provides a foundational element for modulating pharmacokinetic properties, while the iodine atom at the C3 position serves as a versatile synthetic handle. This iodo-substituent is ideal for introducing further molecular complexity through well-established and highly reliable palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5]

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 3-iodo-6-phenyl-1H-indazole. We will move beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges encountered during large-scale production, ensuring a process that is not only high-yielding but also safe, reproducible, and economically viable.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The synthesis is logically divided into two primary stages: the construction of the 6-phenyl-1H-indazole core followed by its regioselective iodination. For the purpose of this guide, we will focus on the critical second stage, assuming the 6-phenyl-1H-indazole starting material is available through established methods (e.g., Suzuki coupling of 6-bromo-1H-indazole with phenylboronic acid).

Our core objective is the regioselective introduction of an iodine atom onto the C3 position of the indazole ring. The C3 position is the most nucleophilic carbon in the pyrazole ring of the indazole system, making it the kinetically and thermodynamically favored site for electrophilic substitution. The chosen method employs molecular iodine (I₂) as the iodinating agent in the presence of a strong base, a combination that is cost-effective, highly efficient, and amenable to large-scale operations.[4][5]

Detailed Scale-Up Protocol: Synthesis of 3-Iodo-6-phenyl-1H-indazole

This protocol is designed for a nominal 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry bay.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Molar Eq.QuantityRole
6-phenyl-1H-indazoleC₁₃H₁₀N₂194.241.0100.0 gStarting Material
Potassium Hydroxide (KOH)KOH56.114.0115.6 gBase
Iodine (I₂)I₂253.812.0261.4 gIodinating Agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-1.0 LSolvent
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.11-~10% w/vQuenching Agent
Deionized WaterH₂O18.02-~5.0 LPrecipitation/Wash
AcetonitrileC₂H₃N41.05-As neededRecrystallization
Equipment
  • 2 L, 3-neck, jacketed glass reactor equipped with:

    • Overhead mechanical stirrer with a pitched-blade impeller

    • Temperature probe (thermocouple)

    • Nitrogen inlet/outlet

    • Addition funnel (500 mL)

  • Heating/cooling circulator connected to the reactor jacket

  • Large Buchner funnel and vacuum flask (2 L capacity)

  • Drying oven (vacuum compatible)

Step-by-Step Synthesis Protocol
  • Reactor Preparation and Inerting:

    • Ensure the reactor is clean, dry, and properly assembled.

    • Purge the reactor with dry nitrogen for 15-20 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charging Reagents:

    • To the inerted reactor, charge the 6-phenyl-1H-indazole (100.0 g).

    • Add N,N-Dimethylformamide (DMF, 1.0 L) via the addition funnel.

    • Begin stirring at a moderate speed (e.g., 150-200 RPM) to ensure good mixing.

    • Carefully add the potassium hydroxide pellets (115.6 g). Causality Note: The base is crucial for deprotonating the indazole N-H, forming the highly nucleophilic indazolide anion, which readily attacks the electrophilic iodine.[4] A slight exotherm may be observed.

  • Preparation of Iodine Solution:

    • In a separate flask, carefully dissolve the iodine (261.4 g) in DMF (500 mL). This solution should be prepared just before use.

  • Iodination Reaction:

    • Cool the reactor contents to 20-25 °C using the circulator.

    • Once the temperature is stable, begin the dropwise addition of the iodine/DMF solution via the addition funnel over a period of 60-90 minutes.

    • CRITICAL STEP: Monitor the internal temperature closely. The reaction is exothermic. Maintain the temperature below 35 °C. Adjust the addition rate as necessary.

    • After the addition is complete, allow the mixture to stir at room temperature (20-25 °C) for 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system would be 30% Ethyl Acetate in Hexane. The product spot should be less polar than the starting material. The reaction is complete when the starting material is no longer detectable.

  • Work-up and Quenching:

    • Once the reaction is complete, carefully and slowly pour the dark reaction mixture into a separate large beaker containing a stirred 10% aqueous solution of sodium thiosulfate (~3 L).

    • Causality Note: This step is essential for safety and product purity. The sodium thiosulfate reduces any unreacted iodine (I₂) to the colorless and water-soluble iodide ion (I⁻), preventing the precipitation of elemental iodine with the product.[6]

    • Continue stirring until the dark iodine color has completely disappeared. A pale-yellow precipitate (the product) will form.

  • Product Isolation and Purification:

    • Isolate the precipitated solid by vacuum filtration using a large Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 1 L) to remove residual DMF and inorganic salts.

    • Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Purification (Recrystallization): Transfer the crude solid to a suitable flask and add a minimal amount of hot acetonitrile to dissolve it completely. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.[7]

Process Visualization and Workflow

Experimental Workflow Diagram

The overall process can be visualized as a linear progression from setup to final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactor Setup & Inerting B Charge 6-phenyl-1H-indazole, KOH, and DMF A->B D Cool Reactor to 20-25 °C B->D C Prepare I₂ Solution in DMF E Slow Addition of I₂ Solution (T < 35 °C) C->E D->E F Stir at RT for 2-3h E->F G Monitor by TLC/HPLC F->G H Quench into Na₂S₂O₃ (aq) G->H I Filter Precipitate H->I J Wash with DI Water I->J K Dry Crude Product J->K L Recrystallize from Acetonitrile K->L M Dry Final Product L->M

Caption: High-level workflow for the scale-up synthesis.

Proposed Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism on the deprotonated indazole ring.

G cluster_activation Step 1: Base-mediated Activation cluster_iodination Step 2: Electrophilic Attack Indazole 6-Ph-Indazole-H Anion Indazolide Anion Indazole->Anion + K⁺, H₂O Base KOH Base->Anion Iodine I-I Product 3-Iodo-6-Ph-Indazole Iodine->Product Anion_ref Indazolide Anion Anion_ref->Product + I⁻

Caption: Mechanism of C3 iodination on the indazole core.

Data Summary and Quality Control

Process Parameters and Expected Results
ParameterTarget ValueJustification
Reaction Temperature20-35 °CBalances reaction rate with minimizing potential side reactions.
Reaction Time2-3 hours post-additionSufficient time for complete conversion at the target temperature.
Expected Yield 85-95% Based on typical outcomes for this robust transformation.
Purity (Post-Recrystallization) >99% (by HPLC) Recrystallization is highly effective for removing impurities.
Melting Point Conforms to referenceA sharp melting point indicates high purity.
Analytical Characterization

The identity and purity of the final product, 3-iodo-6-phenyl-1H-indazole, must be confirmed using a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and regiochemistry of iodination. The absence of the C3-H proton signal in the ¹H NMR spectrum is a key indicator.[4]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[4][8]

  • HPLC: To determine the final purity of the isolated material.

Safety and Environmental Considerations

Scaling up chemical reactions introduces safety challenges that must be proactively managed.

  • Personal Protective Equipment (PPE): At all times, operators must wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Iodine Handling: Molecular iodine is corrosive and can cause severe skin and eye irritation. It also sublimes, creating irritating vapor. Handle only in a well-ventilated hood.[9] In case of skin contact, wash immediately with soap and water.[10]

  • Potassium Hydroxide (KOH): A strong caustic base that can cause severe burns. Avoid contact with skin and eyes.

  • Exotherm Management: The iodination reaction is exothermic. A robust and reliable reactor cooling system is non-negotiable. Uncontrolled temperature can lead to side reactions and a potential runaway scenario.

  • Waste Disposal: The aqueous waste stream will contain iodide salts and residual DMF. It must be collected and disposed of in accordance with local environmental regulations. Organic solvent waste from recrystallization should be collected separately.[11]

Conclusion

The protocol detailed herein provides a comprehensive and reliable method for the multigram to kilogram scale synthesis of 3-iodo-6-phenyl-1H-indazole. By understanding the causality behind each step—from the role of the base in activating the substrate to the critical importance of the quenching procedure—researchers and process chemists can confidently and safely produce this valuable intermediate. The focus on cost-effective reagents, straightforward unit operations, and robust process controls makes this procedure highly suitable for applications in both academic research and industrial drug development.

References

  • Synthesis method of 6-iodine-1H-indazole. Eureka | Patsnap. Available at: [Link]

  • Synthesis of 1H‐indazole derivatives. ResearchGate. Available at: [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central (PMC). Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. PubMed. Available at: [Link]

  • Method for preparing 1H-indazole derivative. Google Patents.
  • Iodinations: Standard Operating Procedures. The University of Vermont. Available at: [Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. Available at: [Link]

  • Supporting Information for General Procedure for the Synthesis of 1H-Indazoles. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Preparation method of indazole and application of indazole in medicine synthesis. Google Patents.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. HAL Open Science. Available at: [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Heparin. Available at: [Link]

  • Iodination - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS. Available at: [Link]

Sources

Application Note: High-Throughput Screening of 3-Iodo-6-phenyl-1H-indazole Derivatives in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3-Iodo-6-phenyl-1H-indazole scaffold represents a "privileged structure" in kinase drug discovery. The indazole core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region. However, the specific substitution pattern of this derivative offers unique pharmacological opportunities:

  • 3-Iodo Position (The "Warhead" or Anchor): While often treated merely as a synthetic handle for Suzuki-Miyaura couplings, the iodine atom itself can function as a potent halogen bond donor . In the ATP binding pocket, this iodine can form a directed electrostatic interaction with the carbonyl oxygen of the hinge region backbone (e.g., the gatekeeper residue), potentially increasing potency and selectivity compared to chloro- or bromo- analogs.

  • 6-Phenyl Position: This hydrophobic moiety typically orients towards the solvent-exposed region or the "back pocket" (hydrophobic pocket II), depending on the specific kinase conformation (DFG-in vs. DFG-out).

Scope of this Guide: This document details the critical workflows for screening libraries based on this scaffold. We prioritize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assays over simple activity assays. TR-FRET provides direct affinity measurements (


) and residence time data, which are critical when evaluating heavy-atom derivatives that may exhibit slow-binding kinetics.

Compound Management & Library Preparation

Challenge: 3-Iodo-6-phenyl-1H-indazole derivatives are highly lipophilic and prone to precipitation in aqueous buffers. The heavy iodine atom also increases molecular weight without necessarily increasing solubility.

Protocol A: Solubilization and Acoustic Dispensing

Standard pipetting is insufficient for this scaffold due to surface tension effects and potential loss of compound to plastic tips.

  • Stock Preparation: Dissolve solid compounds in 100% anhydrous DMSO to a concentration of 10 mM.

    • Critical Step: Visually inspect for undissolved particulates. If turbidity persists, sonicate for 5 minutes at 37°C.

  • Storage: Store in low-binding cyclic olefin copolymer (COC) plates, not polystyrene, to prevent hydrophobic adsorption.

  • Dispensing: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for transfer.

    • Why? Acoustic ejection eliminates tip contact and ensures precise nanoliter transfer of viscous DMSO solutions, preventing "carry-over" contamination common with sticky iodo-compounds.

Workflow Visualization

The following diagram illustrates the optimized screening workflow for hydrophobic scaffolds.

ScreeningWorkflow Library 3-Iodo-Indazole Library (DMSO) Echo Acoustic Dispensing (Nanodrop Transfer) Library->Echo Source AssayPlate 384-Well Low Volume Plate Echo->AssayPlate 2.5 - 10 nL Reader TR-FRET Reader AssayPlate->Reader Incubate 1h Reagents Kinase + Tracer + Eu-Antibody Reagents->AssayPlate Dispense Analysis Data Analysis (Kd / IC50) Reader->Analysis RFU Ratio

Figure 1: Automated screening workflow utilizing acoustic dispensing to mitigate solubility issues associated with lipophilic indazole derivatives.

Primary Assay: TR-FRET Competition Binding

We utilize a LanthaScreen™-style kinase binding assay.[1][2][3] Unlike activity assays (which measure substrate phosphorylation), this measures the ability of your 3-iodo-indazole to displace a known tracer from the ATP binding site.

Mechanism:

  • Donor: Europium (Eu)-labeled antibody recognizing a tag (GST/His/Biotin) on the Kinase.

  • Acceptor: Alexa Fluor™ 647-labeled "Tracer" (ATP-competitive small molecule).

  • Signal: High FRET signal = Tracer bound (No Inhibitor). Low FRET signal = Tracer displaced (Inhibitor Bound).

Materials
  • Kinase: Target kinase (e.g., VEGFR2, FLT3) with GST/His tag.

  • Tracer: Kinase Tracer 236 or 178 (select based on assay development optimization).

  • Antibody: Eu-anti-GST or Eu-anti-His.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Note: Avoid DTT if possible, or keep <1 mM. High thiols can sometimes react with active halides, though aryl iodides are generally stable.

Step-by-Step Protocol
  • Assay Plate Prep:

    • Dispense 10 nL of test compound (1000x concentrate in DMSO) into a 384-well white, low-volume plate using the Echo.

    • Include High Controls (DMSO only) and Low Controls (10 µM Staurosporine or excess unlabeled ligand).

  • Kinase/Antibody Mix (2x):

    • Prepare a solution containing the Kinase (at 2x final concentration, typically 5–10 nM) and Eu-Antibody (2 nM final).

    • Why? Pre-complexing the antibody and kinase stabilizes the enzyme.

    • Add 5 µL to the assay plate. Spin down (1000 rpm, 1 min).

  • Tracer Mix (2x):

    • Prepare the Tracer solution (at 2x final

      
       concentration).
      
    • Add 5 µL to the assay plate.

  • Incubation:

    • Seal plate to prevent evaporation.

    • Incubate for 60 minutes at Room Temperature (20–25°C).

    • Optimization Note: For 3-iodo derivatives, extend incubation to 2 hours during validation to check for slow-binding kinetics (common with halogen bonding inhibitors).

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., BMG PHERAstar, PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.[2]

TR-FRET Mechanistic Diagram

TRFRET_Mechanism cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (Inhibitor Bound) Kinase1 Kinase-GST Ab1 Eu-Anti-GST (Donor) Kinase1->Ab1 Bind Tracer1 AF647-Tracer (Acceptor) Kinase1->Tracer1 ATP Pocket Ab1->Tracer1 FRET (Energy Transfer) Kinase2 Kinase-GST Ab2 Eu-Anti-GST (Donor) Kinase2->Ab2 Bind Inhibitor 3-Iodo-Indazole Derivative Kinase2->Inhibitor Competes Tracer2 AF647-Tracer (Displaced) Ab2->Tracer2 No FRET (Distance > 10nm)

Figure 2: Mechanism of the TR-FRET Competition Binding Assay. The 3-iodo-indazole derivative displaces the tracer, reducing the FRET signal.

Data Analysis & Scientific Validation

Calculation

Calculate the Emission Ratio (ER) for every well:


[2]
Curve Fitting

Fit the data to a variable-slope sigmoidal dose-response equation (4-parameter logistic) to determine


.


Interpreting the 3-Iodo Effect
  • Hill Slope:

    • Standard (1.0): Ideal 1:1 binding.

    • Steep (> 1.5): May indicate aggregation or promiscuous inhibition. Action: Add 0.01% Triton X-100 to buffer and re-test. Iodine compounds are hydrophobic and prone to colloidal aggregation.

    • Shallow (< 0.8): Negative cooperativity or multiple binding modes.

  • Iodine Quenching:

    • Heavy atoms (Iodine) can act as fluorescence quenchers via the heavy-atom effect.

    • Validation: If the Donor signal (615 nm) drops significantly as compound concentration increases, the compound is quenching the Europium. Because TR-FRET is ratiometric, the Ratio is often robust, but extreme quenching invalidates the data.

Converting IC50 to Ki

For competition binding assays, calculate the inhibition constant (


) using the Cheng-Prusoff equation adapted for binding:


Note: This requires you to experimentally determine the

of the Tracer first.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Z-Prime (< 0.5) Tracer concentration too high or antibody degradation.Retitrate Tracer to its

. Ensure Eu-Antibody is stored at -20°C and not freeze-thawed repeatedly.
Compound Precipitation 3-Iodo-indazole insolubility in buffer.Limit final DMSO to 1-2%. Use acoustic dispensing. Check visual solubility at 10 µM.
Signal Drift Slow binding kinetics (Halogen bond formation).Increase incubation time from 1h to 2h or 4h.
High Background Non-specific binding of tracer to plate.Ensure "Low Binding" plates are used. Increase Brij-35 to 0.05%.

References

  • Assay Guidance Manual (NCBI). "Assay Development for Protein Kinase Enzymes."[4] National Center for Advancing Translational Sciences. [Link]

  • BMG LABTECH. "Binding kinetics: high throughput assay for kinase inhibitors." Application Note. [Link]

  • Journal of Medicinal Chemistry. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors." PubMed Central. [Link]

Sources

Troubleshooting & Optimization

preventing side reactions in Heck coupling with substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed Heck coupling reactions involving substituted indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-C bond-forming reaction to access novel chemical entities. Indazoles are a privileged scaffold in drug discovery, and their functionalization via cross-coupling is a critical synthetic tool. However, the unique electronic and structural properties of the indazole ring system can lead to challenging side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the successful and efficient synthesis of your target molecules.

Troubleshooting Guides: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the Heck coupling of substituted indazoles. Each entry explains the likely chemical cause and provides actionable, field-proven solutions.

Issue 1: My reaction yields a mixture of the desired C-arylated product and a significant amount of N-arylated byproduct. How can I improve selectivity for C-C coupling?

Root Cause Analysis: This is the most common side reaction when using N-H free indazoles. The indazole nitrogen can act as a nucleophile in a competing Buchwald-Hartwig-type amination pathway.[1][2] The acidic N-H proton can be removed by the base, generating an indazolate anion that coordinates to the palladium(II) center, leading to reductive elimination and the formation of an N-aryl indazole. This is particularly problematic with electron-rich palladium catalysts that are effective for C-N bond formation.

Strategic Solutions:

  • N-H Protection (Most Robust Strategy): The most definitive way to prevent N-arylation is to protect the indazole nitrogen. This physically blocks the competing reaction pathway.

    • Recommended Protecting Groups:

      • Boc (tert-Butoxycarbonyl): Easily installed with (Boc)₂O and readily removed under acidic conditions (e.g., TFA) or sometimes thermally during the reaction under microwave conditions, which can be advantageous for a one-pot sequence.[3][4]

      • SEM (2-(Trimethylsilyl)ethoxymethyl): Offers robust protection and can direct C-3 lithiation if needed for other transformations. It is typically removed with fluoride sources (e.g., TBAF) or acid.[5]

    • Caution: Some protecting groups, like tosyl, have been reported to cleave under certain cross-coupling conditions, leading back to the N-H indazole and potential side reactions.[3]

  • Ligand and Catalyst Optimization: If N-protection is undesirable, carefully tuning the catalyst system can favor C-C coupling.

    • Sterically Hindered Ligands: Employ bulky monodentate phosphine ligands (e.g., XPhos, tBu₃P) or N-heterocyclic carbenes (NHCs).[6] The steric bulk around the palladium center can disfavor the coordination of the indazole nitrogen, thereby suppressing the N-arylation pathway.

    • Less Electron-Rich Catalysts: Avoid catalyst systems known for high efficiency in amination reactions. Sometimes, a simple Pd(OAc)₂/PPh₃ system can offer better selectivity than more sophisticated Buchwald-Hartwig catalysts.[7]

  • Base Selection: The choice of base is critical.

    • Weaker, Non-nucleophilic Bases: Use inorganic bases like K₂CO₃, Cs₂CO₃, or AcOK instead of strong, hindered organic bases like NaOtBu, which are commonly used in amination reactions.[8][9] The goal is to have a base strong enough to facilitate the regeneration of the Pd(0) catalyst in the Heck cycle but not so strong that it readily promotes deprotonation and coordination of the indazole nitrogen.[10]

Issue 2: My reaction is sluggish, conversion is low, and I'm observing significant formation of palladium black. What is happening and how can I fix it?

Root Cause Analysis: The formation of palladium black indicates the aggregation and precipitation of the active Pd(0) catalyst from the catalytic cycle.[11][12] This deactivation can be caused by several factors:

  • Ligand Instability or Dissociation: At elevated temperatures, phosphine ligands can dissociate from the palladium center, leaving behind unstable, "ligandless" palladium species that quickly aggregate.[13]

  • Insufficient Ligand Loading: An inadequate ligand-to-palladium ratio can fail to stabilize all the Pd(0) species generated.[12]

  • Oxidative Degradation: Trace oxygen in the reaction vessel can oxidize the Pd(0) catalyst or the phosphine ligands.

  • Substrate-Induced Deactivation: The indazole itself or other species in the reaction can sometimes coordinate too strongly to the palladium, leading to inactive complexes.[14]

Strategic Solutions:

  • Enhance Catalyst Stability with Robust Ligands:

    • Switch to NHCs: N-heterocyclic carbene ligands (e.g., IPr, IMes) form stronger bonds with palladium compared to many phosphines, offering superior thermal stability.[6][15] This is often the best solution for high-temperature reactions.

    • Use Bulky, Electron-Rich Phosphines: Ligands like cataCXium® A, XPhos, or RuPhos are designed to be more resistant to dissociation and degradation.

    • Consider Palladacycle Pre-catalysts: Pre-catalysts like the Hermann-Beller palladacycle are often more robust and generate the active Pd(0) species gradually throughout the reaction.[8]

  • Optimize Reaction Conditions:

    • Ensure Rigorous Degassing: Thoroughly degas your solvent and reactants using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.

    • Lower the Temperature: While this may slow the reaction rate, it significantly reduces the rate of catalyst decomposition. A lower temperature for a longer time is often better than a high temperature for a short time.

    • Increase Ligand Ratio: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd) to ensure the palladium center remains coordinated and stabilized.[12]

  • Use Additives:

    • Phase-Transfer Catalysts: Tetrabutylammonium salts (e.g., TBAB) can stabilize palladium nanoparticles in some cases, preventing aggregation and keeping the catalyst active.[11][16]

Issue 3: I am observing a significant amount of homocoupled dimer of my aryl halide. How can I suppress this side reaction?

Root Cause Analysis: Homocoupling (Glaser-Hay coupling) of the aryl halide is a common byproduct in many cross-coupling reactions. It can arise from several mechanistic pathways, often involving the reaction of two organopalladium intermediates or the reaction of an organopalladium species with a starting aryl halide. This is often exacerbated by high temperatures and certain catalyst systems.

Strategic Solutions:

  • Adjust Stoichiometry: Ensure the alkene is present in a slight excess (e.g., 1.1 to 1.5 equivalents). This increases the probability that the arylpalladium intermediate will encounter and react with the alkene (the desired Heck pathway) rather than another aryl halide molecule.

  • Lower the Reaction Temperature: Homocoupling pathways often have a higher activation energy than the desired Heck pathway. Reducing the temperature can disproportionately slow the side reaction.[11]

  • Optimize the Catalyst System:

    • Ligand Choice: The ligand can influence the rates of the various steps in the catalytic cycle. Screening different ligands (e.g., comparing PPh₃, dppf, and a bulky biarylphosphine) can identify a system less prone to homocoupling for your specific substrates.[11]

    • Palladium Source: Sometimes simply changing the palladium precursor (e.g., from Pd(OAc)₂ to Pd₂(dba)₃) can alter the kinetics of catalyst activation and reduce homocoupling.

  • Control the Rate of Addition: In some cases, slow addition of the aryl halide to the reaction mixture can maintain a low concentration of the organopalladium intermediate, thereby minimizing the chance of dimerization.

Frequently Asked Questions (FAQs)

Q1: Do I always need to protect the indazole N-H for a Heck reaction? While N-protection is the most reliable method to prevent N-arylation, it is not always strictly necessary.[17] Successful couplings on unprotected indazoles have been reported, particularly in Suzuki reactions.[18] For Heck couplings, success without protection often depends on using sterically demanding ligands and carefully chosen bases (e.g., K₂CO₃) that disfavor the competing N-arylation pathway. A small-scale test reaction is always recommended to check the selectivity before committing to a larger scale.[19]

Q2: What is the best general-purpose palladium catalyst and ligand combination to start with for a substituted indazole? A good starting point for optimization is Pd(OAc)₂ as the palladium source with a moderately bulky phosphine ligand like XPhos or a robust NHC ligand like IPr . For the base, K₂CO₃ or Cs₂CO₃ is a reliable choice. A common solvent is a polar aprotic one like DMF, DMAc, or dioxane.[8][9]

Q3: My reaction involves an aryl triflate instead of an aryl halide. Does this change the strategy? Yes. Aryl triflates are more reactive and tend to favor a "cationic" Heck pathway, especially when paired with bidentate ligands like dppf or BINAP.[20][21] This pathway can alter the regioselectivity of the alkene insertion.[22] While N-arylation is still a risk, the primary consideration with triflates is controlling this regioselectivity. The use of halide salts (e.g., LiCl) can sometimes force the reaction back through a "neutral" pathway if needed.[16]

Q4: Can I use heterogeneous palladium catalysts like Pd/C for Heck reactions with indazoles? Yes, Pd/C can be used and offers the advantage of easier product purification.[23] However, it can be less active than homogeneous catalysts, often requiring higher temperatures. A key concern with Pd/C is leaching of palladium into the solution, where soluble species are often the true catalyst.[23] This can sometimes lead to issues with reproducibility and catalyst deactivation. If using Pd/C, it is often beneficial to use it in a polar solvent and ensure the system is well-stirred.

Data & Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterRecommendation 1 (Robust/General)Recommendation 2 (Classic/Cost-Effective)Rationale
Indazole N-Boc Protected 3-Iodoindazole3-Iodo-1H-indazoleProtection eliminates N-arylation risk.[3]
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)Pd(0) source requires no pre-reduction.[10]
Ligand XPhos (2-4 mol%)PPh₃ (4-10 mol%)Bulky ligand stabilizes catalyst and can improve selectivity.
Base Cs₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)Carbonates are effective and less likely to promote N-arylation.[9]
Solvent Dioxane or DMAcDMFHigh-boiling polar aprotic solvents are standard.
Temperature 80 - 120 °C100 - 140 °CStart lower and increase if reaction is slow.
Atmosphere Argon or NitrogenArgon or NitrogenEssential to prevent catalyst oxidation.
Protocol 1: General Procedure for Heck Coupling of N-Boc-3-Iodoindazole
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-3-iodoindazole (1.0 eq), Palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add the alkene (1.2 eq), cesium carbonate (2.0 eq), and degassed dioxane via syringe.

  • Place the sealed vial in a preheated oil bath or heating block at 110 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: Competing Heck vs. N-Arylation Pathways

This diagram illustrates the critical branch point where the arylpalladium(II) intermediate can either proceed down the desired C-C coupling (Heck) pathway or the undesired C-N coupling (Buchwald-Hartwig) side reaction.

G cluster_cycle Catalytic Cycle Branch Point cluster_heck Desired Heck Pathway cluster_naryl Side Reaction: N-Arylation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Coord Coordination & Migratory Insertion ArPdX->Coord LigEx Ligand Exchange (X⁻ for Indazolate⁻) ArPdX->LigEx Alkene Alkene HeckInt Heck Intermediate Coord->HeckInt Beta β-Hydride Elimination HeckInt->Beta HeckProd C-Coupled Product Beta->HeckProd Indazole Indazolate Anion N_Aryl_Int Ar-Pd(II)-Indazole LigEx->N_Aryl_Int RedEl Reductive Elimination N_Aryl_Int->RedEl N_Aryl_Prod N-Arylated Product RedEl->N_Aryl_Prod G start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm check_pd_black Palladium Black Observed? check_sm->check_pd_black Yes optimize_reactivity Increase Reactivity: 1. Increase Temperature 2. Screen Solvents 3. Check Reagent Purity check_sm->optimize_reactivity No check_side_products Major Side Products (N-Arylation, Homocoupling)? check_pd_black->check_side_products No optimize_catalyst Improve Catalyst Stability: 1. Use Robust Ligand (NHC) 2. Ensure Anaerobic Cond. 3. Lower Temperature check_pd_black->optimize_catalyst Yes optimize_selectivity Improve Selectivity: 1. Protect Indazole N-H 2. Screen Ligands/Bases 3. Adjust Stoichiometry check_side_products->optimize_selectivity Yes check_side_products->optimize_reactivity No/Minor

Caption: A decision tree for troubleshooting low-yielding reactions.

References

  • Herrmann, W. A., & Beller, M. (1995). The Heck Reaction. Angewandte Chemie International Edition in English, 34(17), 1844-1844. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.199518441]
  • de Lima Oliveira, R., et al. (2014). Stabilization of Palladium Catalysts for the Heck Reaction by Support Functionalization and Solvent Selection. ChemCatChem, 6(11), 3223-3230. [Link: https://dspace.library.uu.nl/handle/1874/307489]
  • BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Byproduct Formation in Heck Reactions. BenchChem. [Link: https://www.benchchem.
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/28%3A_Organometallic_Compounds/28.09%3A_The_Heck_Reaction]
  • Deng, L., et al. (1999). On C−C Coupling by Carbene-Stabilized Palladium Catalysts: A Density Functional Study of the Heck Reaction. Organometallics, 18(18), 3643-3652. [Link: https://pubs.acs.org/doi/abs/10.1021/om990214n]
  • ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. [Link: https://www.researchgate.
  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link: https://www.researchgate.net/publication/236125028_Indazoles_Regioselective_Protection_and_Subsequent_Amine_Coupling_Reactions]
  • SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link: https://surface.syr.edu/cgi/viewcontent.cgi?article=1049&context=che_etd]
  • Makhubela, B. C. E., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1676. [Link: https://www.mdpi.com/1420-3049/23/7/1676]
  • BenchChem. (n.d.). Strategies to minimize byproduct formation in Heck reactions. BenchChem. [Link: https://www.benchchem.
  • Niphakis, M. J., & Georg, G. I. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link: https://pubmed.ncbi.nlm.nih.gov/16808527/]
  • Carretero, J. C., & Arrayás, R. G. (2012). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. Israel Journal of Chemistry, 52(5-6), 346-361. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/ijch.201100135]
  • Wikipedia. (n.d.). Heck reaction. [Link: https://en.wikipedia.org/wiki/Heck_reaction]
  • Ge, S., & Hartwig, J. F. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 134(40), 16736-16749. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3472018/]
  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link: https://www.nobelprize.
  • Lindsley, C. W., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(35), 4673-4676. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2919491/]
  • Wisniewski, S. R., et al. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctanes. ChemRxiv. [Link: https://chemrxiv.org/engage/chemrxiv/article-details/62f52317710c0e8612177579]
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem. [Link: https://www.benchchem.com/technical-support-center/a-comparative-guide-to-the-reactivity-of-iodo-indazoles-in-cross-coupling-reactions]
  • Reddit. (2016). Tried to do Heck coupling, ended up with homocoupling. What can I do about it?. [Link: https://www.reddit.com/r/chemistry/comments/4usv89/tried_to_do_heck_coupling_ended_up_with/]
  • BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem. [Link: https://www.benchchem.com/technical-support-center/cross-coupling-reactions-with-3-iodo-6-methyl-4-nitro-1h-indazole]
  • Wang, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825. [Link: https://www.mdpi.com/1420-3049/28/6/2825]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
  • Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/9780470716078.ch1]
  • Lee, A.-L. (2015). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 13(45), 10935-10944. [Link: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob01984b]
  • ResearchGate. (n.d.). Heck cross-coupling reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link: https://www.researchgate.
  • Christensen, M., et al. (2019). What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. Journal of Chemical Information and Modeling, 59(10), 4423-4433. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6823908/]
  • BenchChem. (n.d.). Application Notes and Protocols: Regioselectivity Control in the Heck Reaction using the dppp Ligand. BenchChem. [Link: https://www.benchchem.com/application-notes-protocols/regioselectivity-control-in-the-heck-reaction-using-the-dppp-ligand]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
  • Beletskaya, I. P., & Cheprakov, A. V. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1594-1602. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3757989/]
  • Wikipedia. (n.d.). Intramolecular Heck reaction. [Link: https://en.wikipedia.org/wiki/Intramolecular_Heck_reaction]
  • R'kyek, O., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link: https://www.mdpi.com/1420-3049/23/8/2029]
  • Liu, Y., et al. (2003). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 22(21), 4274-4282. [Link: https://pubs.acs.org/doi/10.1021/om030337d]
  • Bellina, F., & Rossi, R. (2011). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules, 16(5), 3729-3773. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6263283/]
  • Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link: https://www.macmillan-group.mit.edu/intramolecular-heck-reaction/]
  • Ahamed, M. B., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 24(11), 2154. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6600572/]

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Iodo-6-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Iodo-6-phenyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing catalyst loading and achieving successful reaction outcomes. The unique electronic and structural properties of the indazole scaffold can present specific challenges, and this resource aims to address them with scientifically grounded advice.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup of cross-coupling reactions with 3-Iodo-6-phenyl-1H-indazole.

Q1: What is a good starting palladium catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig reaction with 3-Iodo-6-phenyl-1H-indazole?

A1: A sensible starting point for catalyst loading is typically in the range of 1-2 mol% of the palladium precursor.[1][2] This concentration is often sufficient for efficient catalysis without being excessively costly. For highly active catalyst systems, it is often possible to incrementally decrease the loading to 0.5 mol%, 0.1 mol%, or even lower, especially in process development where minimizing palladium residues is critical.[3][4]

Q2: Which palladium precatalyst and ligand combination is recommended for this substrate?

A2: For Suzuki-Miyaura couplings with heteroaryl halides like 3-Iodo-6-phenyl-1H-indazole, catalyst systems employing bulky, electron-rich phosphine ligands are highly effective.[5][6] Combinations such as Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos or XPhos have demonstrated high yields.[7] The use of preformed catalysts, where the ligand is already coordinated to the palladium center, can also provide excellent results and reproducibility.[7][8] For Buchwald-Hartwig amination, similar catalyst systems are employed, and their development has been crucial for expanding the scope of C-N bond formation.[9][10]

Q3: Does the unprotected N-H on the indazole ring interfere with the reaction?

A3: Yes, the acidic N-H group on the indazole ring can significantly impact the reaction.[7] It can lead to deprotonation under the basic reaction conditions, and the resulting indazolide anion can interact with the palladium center, potentially inhibiting the catalytic cycle.[7][11] While protection of the N-H group is an option, recent advancements in ligand and catalyst design have enabled successful couplings of unprotected N-heterocycles.[7] Using a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can be beneficial.

Q4: What are the most common solvents for these types of reactions?

A4: A variety of organic solvents can be used, with the choice often depending on the specific coupling partners and reaction temperature. Common choices include dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[2][12] For Suzuki-Miyaura reactions, a small amount of water is often added to facilitate the dissolution of the inorganic base and promote transmetalation.[12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the optimization of palladium-catalyzed reactions with 3-Iodo-6-phenyl-1H-indazole.

Issue 1: Low or No Conversion to the Desired Product

Low or no product formation is a frequent challenge. A logical, step-by-step investigation is the key to identifying the root cause.

Potential Cause Recommended Action Rationale
Inactive Catalyst Use a fresh batch of the palladium precatalyst and ligand. Consider using a more air-stable pre-catalyst. Ensure complete dissolution of the catalyst before adding other reagents.Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can degrade over time.[1] Inefficient in-situ reduction of Pd(II) to the active Pd(0) species can also be a significant issue.[13][14]
Inefficient Oxidative Addition Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos). Increase the reaction temperature in increments of 10-20 °C.The C-I bond is generally reactive, but an electron-rich ligand enhances the rate of oxidative addition, which is often the rate-limiting step.[15] Bulky ligands also promote the subsequent reductive elimination step.[5]
Inappropriate Base Screen different bases. For Suzuki-Miyaura reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[9][16] The acidity of the indazole N-H also needs to be considered, as it will be deprotonated by the base.[7]
Inhibition by the Indazole Substrate Pre-form the active catalyst by stirring the palladium source and ligand together in the solvent at the reaction temperature for 15-30 minutes before adding the 3-Iodo-6-phenyl-1H-indazole and other reagents.N-heterocycles like indazoles can inhibit the formation of the active Pd(0)-ligand complex.[11] Allowing the catalyst to form before introducing the substrate can circumvent this issue.
Troubleshooting Workflow for Low Yield

G cluster_conditions Reaction Conditions cluster_catalyst Catalyst System start Low or No Product check_catalyst Verify Catalyst Activity (Fresh Pd source & ligand) start->check_catalyst preform_catalyst Pre-form Active Catalyst (Heat Pd + Ligand before adding substrate) check_catalyst->preform_catalyst If no improvement screen_ligands Screen Ligands (e.g., SPhos, XPhos, RuPhos) preform_catalyst->screen_ligands If no improvement increase_temp Increase Temperature (in 10-20 °C increments) screen_ligands->increase_temp If no improvement screen_bases Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) increase_temp->screen_bases If no improvement increase_loading Increase Catalyst Loading (e.g., to 3-5 mol%) screen_bases->increase_loading If no improvement success Reaction Optimized increase_loading->success If yield improves

Caption: Troubleshooting decision tree for low product yield.

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Side Product Potential Cause Recommended Action
Dehalogenated Starting Material (6-phenyl-1H-indazole) This arises from a competing reduction pathway where a hydride species is reductively eliminated instead of the desired coupling partner.[12]Ensure rigorous exclusion of water and oxygen from the reaction. Use freshly distilled, anhydrous solvents. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent.
Homocoupling of Boronic Acid (in Suzuki-Miyaura) This side reaction can be prevalent, especially at higher temperatures or with prolonged reaction times.Decrease the reaction temperature. Reduce the amount of boronic acid to as close to stoichiometric as possible (e.g., 1.1-1.2 equivalents). Ensure that the reaction is not unnecessarily prolonged after the starting material is consumed.

Experimental Protocols

Protocol 1: Baseline Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 3-Iodo-6-phenyl-1H-indazole with a generic arylboronic acid.

  • To an oven-dried Schlenk tube, add 3-Iodo-6-phenyl-1H-indazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[1]

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., a 10:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Systematic Catalyst Loading Optimization

This workflow is designed to efficiently determine the minimum required catalyst loading.

G start Establish Baseline (2 mol% Pd) exp1 Run Reaction at 1 mol% Pd start->exp1 exp2 Run Reaction at 0.5 mol% Pd exp1->exp2 If >95% yield end Determine Optimal Low Loading exp1->end If <95% yield exp3 Run Reaction at 0.1 mol% Pd exp2->exp3 If >95% yield exp2->end If <95% yield exp4 Run Reaction at 0.05 mol% Pd exp3->exp4 If >95% yield exp3->end If <95% yield exp4->end If >95% yield

Caption: Workflow for optimizing palladium catalyst loading.

  • Establish Baseline: Perform the reaction using the conditions from Protocol 1 with 2 mol% palladium loading to confirm a high-yielding process (>95% conversion).

  • Stepwise Reduction: Set up a series of parallel reactions, systematically reducing the catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

  • Analysis: Monitor each reaction at identical time points. The lowest catalyst loading that provides a comparable yield and reaction time to the baseline is considered the optimized loading.

  • Confirmation: Repeat the experiment at the identified optimal low loading to ensure reproducibility.

Reducing catalyst loading is not only cost-effective but also crucial for pharmaceutical applications to minimize residual palladium in the final active pharmaceutical ingredient.[3][4]

Underlying Principles: The Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of steps.

G Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition ArylPdIL Aryl-Pd(II)-I(L_n) Pd0->ArylPdIL Oxidative Addition Transmetal Transmetalation RedElim Reductive Elimination ArylPdR Aryl-Pd(II)-R(L_n) ArylPdIL->ArylPdR Transmetalation ArylPdR->Pd0 Reductive Elimination Product Ar-R ArylPdR->Product ArylI Ar-I ArylI->ArylPdIL Boronic R-B(OR)2 Borate [R-B(OR)2(Base)]- Boronic->Borate Base Base Base->Borate Borate->ArylPdIL

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-Iodo-6-phenyl-1H-indazole to form a Pd(II) intermediate. This is often the rate-determining step.[15]

  • Transmetalation: The organic group from the coupling partner (e.g., an aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the iodide. The base is crucial for activating the organoboron reagent.[12]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[10]

By understanding which step is likely failing, researchers can make more informed decisions about how to modify the reaction conditions, for instance by choosing a ligand that accelerates either oxidative addition or reductive elimination.[5]

References

  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • Macmillan, D. S. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Macmillan, D. S. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Cravotto, G. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Buchwald, S. L. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access.
  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Al-Blewi, F. F. et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.
  • Daugulis, O. et al. (n.d.). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. ACS Publications.
  • Buchwald, S. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Buchwald, S. L. et al. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
  • Al-Masry, M. R. et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Oestreich, M. et al. (n.d.). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journals.
  • Hu, Y. et al. (2013). Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings. PubMed.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Sharma, P. et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Radi, M. et al. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.
  • Le, C. M. et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
  • Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
  • Various Authors. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Chem Help ASAP. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Lee, J. H. et al. (n.d.). Optimization of the reaction conditions for Suzuki coupling... ResearchGate.
  • Buchwald, S. L. et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles.
  • Chen, Y. et al. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. ACS Publications.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Lau, S. H. (2022). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations. Princeton Dataspace.
  • Kumar, A. et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Myers.
  • Lee, C. et al. (n.d.). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PubMed Central.
  • Ranu, B. C. et al. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. Organic Chemistry Portal.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Morken, J. P. et al. (n.d.). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. NIH Public Access.
  • Fu, Z. & Li, X. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Ma, S. et al. (n.d.). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • See, H. H. et al. (2020). Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltration. Frontiers.
  • Saikia, P. et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances.
  • Cravotto, G. et al. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Roger, J. et al. (n.d.). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PubMed Central.
  • Various Authors. (2026). Palladium‐Catalyzed Cross‐Coupling Strategy for (6S)‐Aryl‐Pyran‐3‐ols: Synthesis, ADMET Profiling, and Molecular Docking Studies. ResearchGate.

Sources

Technical Support Center: Refining Purification Methods for Polar Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar indazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these valuable heterocyclic moieties. Indazole derivatives are crucial scaffolds in medicinal chemistry, and their inherent polarity often presents unique purification hurdles.[1][2][3] This resource combines theoretical principles with field-proven troubleshooting strategies to empower you to develop robust and efficient purification workflows.

Purification Strategy Selection for Polar Indazoles

The choice of purification method is paramount for achieving high purity and recovery of polar indazole compounds. A logical, stepwise approach to method selection can save significant time and resources. The following flowchart outlines a general decision-making process.

G start Crude Polar Indazole Compound is_solid Is the compound solid and thermally stable? start->is_solid crystallization Attempt Crystallization/ Recrystallization is_solid->crystallization Yes chromatography_decision Proceed to Chromatography is_solid->chromatography_decision No is_pure Purity adequate? crystallization->is_pure end Pure Compound is_pure->end Yes is_pure->chromatography_decision No rp_hplc Reversed-Phase HPLC (C18, AQ-C18, Polar-Embedded) chromatography_decision->rp_hplc retention_ok Adequate Retention? rp_hplc->retention_ok optimize_rp Optimize RP-HPLC (pH, Gradient, Additives) retention_ok->optimize_rp Yes alternative_chrom Consider Alternative Chromatography retention_ok->alternative_chrom No optimize_rp->is_pure hilich HILIC alternative_chrom->hilich sfc SFC alternative_chrom->sfc mixed_mode Mixed-Mode Chromatography alternative_chrom->mixed_mode normal_phase Normal-Phase (if soluble in non-polar solvents) alternative_chrom->normal_phase

Caption: A decision-making workflow for selecting a suitable purification method for polar indazole compounds.

FAQs and Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Section 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is often the first-line approach for the purification of polar compounds due to its versatility and compatibility with aqueous samples. However, challenges are common.

Q1: My polar indazole compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic issue with polar analytes in reversed-phase chromatography, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.[4][5] Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, increase the water content. Be aware that some traditional C18 columns can undergo "dewetting" or phase collapse in highly aqueous conditions, leading to a loss of retention. Using an "aqueous compatible" C18 (AQ-C18) or a polar-embedded column can mitigate this issue.[6]

  • Mobile Phase pH Adjustment: Indazoles are ionizable compounds. Adjusting the mobile phase pH is a powerful tool to alter their ionization state and, consequently, their retention.[7][8]

    • For Basic Indazoles: Increase the pH of the mobile phase (to at least 2 pH units above the compound's pKa). This will suppress the ionization of the basic indazole, making it more neutral and increasing its retention on the non-polar stationary phase.[9][10]

    • For Acidic Indazoles: Decrease the pH of the mobile phase (to at least 2 pH units below the compound's pKa) to suppress ionization and enhance retention.[10][11]

  • Consider a More Polar Stationary Phase: If modifying the mobile phase is insufficient, switch to a reversed-phase column with a more polar character. Options include columns with phenyl-hexyl or embedded polar groups (EPG), which offer different selectivity for polar compounds.[4][6]

Q2: I am observing significant peak tailing for my polar, basic indazole compound. What is causing this and how can I fix it?

A: Peak tailing for basic compounds in RP-HPLC is often caused by secondary interactions with residual acidic silanol groups on the silica-based stationary phase.[10] These interactions lead to a mixed-mode retention mechanism that results in poor peak shape.

Here’s a logical approach to troubleshooting this issue:

G start Peak Tailing Observed for Basic Indazole Compound check_ph Is Mobile Phase pH < 3? start->check_ph lower_ph Lower Mobile Phase pH (e.g., to pH 2.5-3 with 0.1% Formic Acid or TFA) check_ph->lower_ph No check_column Is the column a modern, high-purity, end-capped C18? check_ph->check_column Yes ph_ok Is Peak Shape Improved? lower_ph->ph_ok end_good Problem Solved ph_ok->end_good Yes ph_ok->check_column No switch_column Switch to a High-Purity, End-Capped Column check_column->switch_column No add_additive Add a Competing Base (e.g., 0.1% Triethylamine - TEA) to the Mobile Phase check_column->add_additive Yes switch_column->start add_additive->ph_ok consider_alt Consider Alternative Chromatography (HILIC, Mixed-Mode) add_additive->consider_alt

Caption: Troubleshooting workflow for peak tailing of basic indazole compounds in RP-HPLC.

Causality Explained:

  • Lowering pH: At a low pH (e.g., 2.5-4), the acidic silanol groups are protonated and thus less likely to interact with a protonated basic analyte.[4][12]

  • High-Purity, End-Capped Columns: These columns are manufactured to have a minimal number of accessible silanol groups, thereby reducing the sites for secondary interactions.[10][13]

  • Competing Base Additive: A small amount of a competing base like triethylamine (TEA) in the mobile phase can mask the active silanol sites, preventing them from interacting with your compound of interest.[4]

Section 2: Alternative Chromatographic Techniques

When RP-HPLC is not suitable, several other techniques can be employed.

Q3: My indazole is extremely polar and has no retention even in 100% water. What are my options?

A: For very polar compounds, you need to use a chromatographic mode that is designed for their retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase for highly polar analytes. It utilizes a polar stationary phase (like bare silica or polar bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[10]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[14][15] This dual retention mechanism is highly effective for retaining and separating compounds with a wide range of polarities and charges, often without the need for ion-pairing reagents.[14][16][17]

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[18][19] It is particularly effective for the purification of polar and chiral compounds, offering fast separations and reduced solvent consumption.[20]

TechniqueStationary PhaseMobile PhaseBest For...
RP-HPLC Non-polar (e.g., C18)Polar (Water/Acetonitrile/Methanol)Moderately polar to non-polar compounds.
HILIC Polar (e.g., Silica, Diol)High Organic/Low AqueousVery polar, hydrophilic compounds.
Mixed-Mode Combines RP & Ion-ExchangeAqueous/Organic with bufferComplex mixtures of polar, non-polar, and ionic compounds.[14][15]
SFC Polar (similar to Normal Phase)Supercritical CO2 + Polar ModifierChiral separations and purification of moderately polar compounds.[18][20]

Caption: Comparison of common chromatographic techniques for polar compound purification.

Section 3: Crystallization

Crystallization is a powerful and cost-effective method for purifying solid organic compounds, provided a suitable solvent system can be found.[21][22]

Q4: I am struggling to find a suitable solvent for the recrystallization of my polar indazole compound. What are the key properties of a good solvent?

A: The ideal solvent for recrystallization should exhibit the following properties:[21][23]

  • High Solvency at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[23]

  • No Reactivity: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[21]

Troubleshooting Solvent Selection:

  • "Like Dissolves Like": Start with polar solvents for your polar indazole. Common choices include water, ethanol, methanol, acetone, or ethyl acetate.[21]

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be used. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[24] The two solvents must be miscible. A common example is ethanol/water.

Experimental Protocol: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: Dissolve the impure indazole compound in the minimum amount of hot ethanol required for complete dissolution.[25]

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[25] Subsequently, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[22]

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any residual impurities.[25]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[25]

Section 4: Other Purification Strategies

Q5: My polar indazole is basic and I'm considering purifying it as a salt. What are the advantages of this approach?

A: Forming a salt of a basic indazole with an acid (e.g., HCl, HBr) can be an excellent purification strategy.[26][27]

  • Improved Crystallinity: Salts often have higher melting points and better crystal structures than their corresponding free bases, which can make them easier to purify by recrystallization.

  • Altered Solubility: Salt formation significantly changes the solubility profile of a compound.[28] You might find that the salt is sparingly soluble in an organic solvent in which the impurities are highly soluble, allowing for purification by simple filtration and washing.

  • General Principle (pKa Rule): For successful salt formation of a basic drug, the pKa of the acidic counterion should be at least 2 pH units lower than the pKa of the drug.[26][29]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Retrieved February 10, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved February 10, 2026, from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation. (2025, June 18). Retrieved February 10, 2026, from [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2024, October 10). Retrieved February 10, 2026, from [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. (n.d.). Retrieved February 10, 2026, from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 10, 2026, from [Link]

  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16). Retrieved February 10, 2026, from [Link]

  • Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved February 10, 2026, from [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. (n.d.). Retrieved February 10, 2026, from [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. (n.d.). Retrieved February 10, 2026, from [Link]

  • Supercritical fluid chromatography - Wikipedia. (n.d.). Retrieved February 10, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (n.d.). Retrieved February 10, 2026, from [Link]

  • pH, pKa, and Retention - Pharma Growth Hub. (2023, October 30). Retrieved February 10, 2026, from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved February 10, 2026, from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved February 10, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved February 10, 2026, from [Link]

  • SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved February 10, 2026, from [Link]

  • Supercritical Fluid Chromatography - Buchi.com. (n.d.). Retrieved February 10, 2026, from [Link]

    • Crystallization. (n.d.). Retrieved February 10, 2026, from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved February 10, 2026, from [Link]

  • Crystallization Techniques for Purification | PDF | Filtration | Solvent - Scribd. (n.d.). Retrieved February 10, 2026, from [Link]

  • How to fix peak shape in hplc? - ResearchGate. (2023, March 9). Retrieved February 10, 2026, from [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. (n.d.). Retrieved February 10, 2026, from [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY - Agilent. (n.d.). Retrieved February 10, 2026, from [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. (n.d.). Retrieved February 10, 2026, from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent. (n.d.). Retrieved February 10, 2026, from [Link]

  • indazole - Organic Syntheses Procedure. (n.d.). Retrieved February 10, 2026, from [Link]

  • enantiomeric separation of chiral antifanguls drugs with using polar organic phase by hplc. (n.d.). Retrieved February 10, 2026, from [Link]

  • Salt formation to improve drug solubility - PubMed. (2007, July 30). Retrieved February 10, 2026, from [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). Retrieved February 10, 2026, from [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved February 10, 2026, from [Link]

  • WO2006048745A1 - Methods for preparing indazole compounds - Google Patents. (n.d.).
  • 3 Salt Selection for Pharmaceutical Compounds | 7 | Preformulation in - Taylor & Francis eBooks. (n.d.). Retrieved February 10, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Retrieved February 10, 2026, from [Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - NIH. (n.d.). Retrieved February 10, 2026, from [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. (2025, July 1). Retrieved February 10, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved February 10, 2026, from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021, January 4). Retrieved February 10, 2026, from [Link]

  • Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products | American Pharmaceutical Review. (2013, October 28). Retrieved February 10, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to Solvent Systems in the Suzuki Coupling of Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For medicinal chemists and drug development professionals, the indazole moiety is a privileged scaffold, appearing in numerous biologically active compounds. The C-C bond functionalization of the indazole nucleus via Suzuki coupling is therefore a critical transformation. While the catalyst, ligand, and base are often the primary focus of optimization, the choice of solvent system can profoundly impact reaction yield, rate, and even selectivity. This guide provides a comparative analysis of different solvent systems for the Suzuki coupling of indazoles, offering experimental insights and data to inform your reaction design and optimization.

The Critical Role of the Solvent System

The solvent in a Suzuki-Miyaura coupling reaction is far from an inert medium. It plays a multifaceted role in the catalytic cycle by:

  • Solubilizing Reagents: Ensuring that the indazole substrate, boronic acid partner, base, and palladium catalyst are sufficiently dissolved to participate in the reaction.

  • Stabilizing Catalytic Intermediates: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the active Pd(0) and Pd(II) species in the catalytic cycle.[1][2]

  • Facilitating Transmetalation: The transfer of the organic group from the boronic acid to the palladium center, a crucial step in the catalytic cycle, is often promoted by polar, protic co-solvents like water.

  • Influencing Reaction Kinetics and Selectivity: The solvent can affect the rate of oxidative addition and reductive elimination, and in some cases, dictate the chemoselectivity of the coupling.[3]

Comparative Performance of Common Solvent Systems

The selection of an optimal solvent system is highly dependent on the specific indazole substrate, the coupling partner, and the other reaction parameters. Below is a comparative summary of commonly employed solvent systems with supporting data from the literature.

Solvent SystemTypical Conditions & ObservationsReported YieldsSuitable ForReference(s)
Dioxane/Water Mixtures Often used in ratios from 3:1 to 10:1. The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step. Elevated temperatures (80-120 °C) are common.Good to excellent (often >80%)A wide range of bromo- and iodoindazoles, including NH-free indazoles. A versatile and reliable choice.[4]
Dioxane/Ethanol/Water Mixtures A ternary system that can offer enhanced solubility for certain substrates. Microwave irradiation can be effectively used with this system to reduce reaction times.Good (around 70%)NH-free 7-bromo-4-sulfonamido-1H-indazoles.[5][6]
Dimethoxyethane (DME)/Water Another popular ethereal solvent system. DME is a good choice for reactions that require moderate heating (around 80 °C).High yieldsN-alkyl and N-Boc protected 5-bromoindazoles.[7]
Tetrahydrofuran (THF)/Water A common choice, but its lower boiling point may limit the reaction temperature. Can be effective for more reactive substrates.Moderate to goodGeneral Suzuki couplings, though less frequently reported for indazoles compared to dioxane or DME.
Toluene/Water A non-polar aromatic solvent that can be useful for substrates with poor solubility in ethereal solvents. Higher temperatures are often required.Substrate dependentCan be effective, but may require more optimization of ligands and bases.[8]
Dimethylformamide (DMF)/Water A polar aprotic solvent that can be effective, but may lead to side reactions or catalyst decomposition at high temperatures.Variable; can be lower than ethereal systemsCan be used when solubility is a major issue, but should be used with caution.[5][6]
Ethanol/Water A "greener" solvent option. The polarity of ethanol can be beneficial for the reaction.GoodCan be a good alternative to more traditional organic solvents.[9]

Note: The yields reported are highly dependent on the specific substrates, catalyst, ligand, base, and reaction time. This table should be used as a general guideline for initial solvent screening.

Mechanistic Insights: How Solvents Influence the Catalytic Cycle

The solvent's influence on the Suzuki coupling of indazoles can be understood by considering its effect on the key steps of the catalytic cycle.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Indazole-X Ar-Pd(II)-X(L2) Indazole-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Indazole-Pd(II)-Aryl'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Coupled Product (Aryl-Indazole) Reductive_Elimination->Product

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: This is often the rate-determining step. Polar solvents can stabilize the polar transition state of the oxidative addition of the indazole halide to the Pd(0) complex, potentially increasing the reaction rate.[10][11]

  • Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. The presence of a base is crucial, and a protic co-solvent like water is often necessary to facilitate the formation of the active boronate species. The choice of solvent can influence the solubility and reactivity of the base.

  • Reductive Elimination: The final step where the C-C bond is formed and the coupled product is released. The solvent can influence the rate of this step, with more polar solvents sometimes accelerating the reductive elimination.

Experimental Protocols

Representative Protocol for Suzuki Coupling of a Bromoindazole

This protocol is a general starting point and should be optimized for each specific substrate.

Materials:

  • Bromoindazole derivative (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)

  • Solvent system (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL)

  • Anhydrous, degassed solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the bromoindazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Solvent System Screening

A systematic approach to solvent screening is crucial for efficient optimization.

Solvent_Screening_Workflow cluster_workflow Solvent Screening Workflow start Define Substrates (Indazole & Boronic Acid) setup Set up Parallel Reactions (Same Catalyst, Base, Temp) start->setup solvents Test a Range of Solvent Systems (e.g., Dioxane/H2O, DME/H2O, Toluene/H2O, DMF/H2O) setup->solvents monitor Monitor Reaction Progress (TLC, LC-MS at set time points) solvents->monitor analyze Analyze Results (Compare Yields and Purity) monitor->analyze optimize Select Optimal Solvent System for Further Optimization analyze->optimize

Caption: A systematic workflow for screening solvent systems.

Conclusion

The choice of solvent is a critical parameter in the successful Suzuki coupling of indazoles. While ethereal solvents like dioxane and DME, often in the presence of water, are reliable starting points, a systematic screening of different solvent systems is highly recommended to achieve optimal results. Understanding the mechanistic role of the solvent can further guide the rational selection of the reaction medium. By carefully considering the principles and experimental data outlined in this guide, researchers can enhance the efficiency and robustness of their Suzuki coupling reactions, accelerating the synthesis of novel indazole-containing compounds for drug discovery and development.

References

  • Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects on the selectivity of palladium-catalyzed Suzuki-Miyaura couplings. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Gueiffier, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6889-6898. [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
  • Valente, C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509-4521. [Link]

  • Joy, N., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. SN Applied Sciences, 2(8), 1-9.
  • Reddy, T. J., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(36), 26038-26051. [Link]

  • Yoneda, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]

  • Zhang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2825. [Link]

  • Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Scientific Reports, 10(1), 1-7. [Link]

  • Byers, J. A., & Hartwig, J. F. (2014). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Chemistry-A European Journal, 20(46), 15193-15201.
  • Newman, S. G., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(11), 7549-7555. [Link]

  • Mondal, B., et al. (2020). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(30), 6561-6570. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Iodo-6-phenyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

3-Iodo-6-phenyl-1H-indazole (CAS: Variable/Analogous to 261953-36-0) is a halogenated heterocyclic scaffold frequently employed in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and modulation of biological signaling pathways.

The Safety Paradox: While often classified generically as an "Irritant" (H315, H319, H335) in Safety Data Sheets (SDS), the specific toxicological potency of this intermediate is frequently unquantified. As a Senior Scientist, I apply the Precautionary Principle :

  • Lipophilicity: The iodine substituent significantly increases lipophilicity (LogP), enhancing the compound's ability to penetrate the stratum corneum (skin barrier) compared to non-halogenated indazoles.

  • Bioactivity: As a core scaffold for kinase inhibition, assume the compound possesses biological activity even before final functionalization.

Core Directive: Treat this compound as a Potential Sensitizer and High-Potency Active Pharmaceutical Ingredient (HPAPI) Band 3 , regardless of generic SDS labeling.

Personal Protective Equipment (PPE) Matrix

Engineering controls (Fume Hoods) are the primary defense. PPE is the critical redundancy. The following selection logic is based on the compound's physical properties (fine powder) and chemical behavior (lipophilic halogenated organic).

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Solid) Nitrile (Double Gloved) Inner: 4 mil (0.10mm)Outer: 5 mil (0.12mm)Indazole powders are often electrostatic and cling to gloves. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Solution) Barrier Laminate (Silver Shield®) If dissolved in DCM/Chloroform3-Iodo-6-phenyl-1H-indazole is often solubilized in halogenated solvents or DMSO. Nitrile degrades rapidly (<5 mins) in DCM; Laminate is required for solvent resistance.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for fine powders that can drift around lenses. Goggles provide a seal against airborne particulates.
Respiratory P100 Particulate Respirator Only if outside Fume HoodIf weighing must occur outside a hood (strongly discouraged), a simple N95 is insufficient for potential bioactive dusts.
Body Defense Tyvek® Lab Coat (Disposable) + Wrist/Cuff TapeStandard cotton coats absorb lipophilic powders. Disposable Tyvek ensures no cross-contamination to office areas or laundry services.

PPE Decision Logic (Visualization)

This decision tree illustrates the dynamic selection of PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling 3-Iodo-6-phenyl-1H-indazole State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Solution_State dissolved in Solvent State_Check->Solution_State Weighing Weighing / Transfer Solid_State->Weighing Solvent_Check Check Carrier Solvent Solution_State->Solvent_Check Solid_PPE REQ: Dbl Nitrile + Goggles + Fume Hood Weighing->Solid_PPE Static_Risk Risk: Electrostatic Dispersion Weighing->Static_Risk DCM_Chlor Halogenated (DCM, CHCl3) Solvent_Check->DCM_Chlor Polar_Aprotic Polar (DMSO, DMF) Solvent_Check->Polar_Aprotic Laminate_Glove REQ: Laminate/Barrier Gloves DCM_Chlor->Laminate_Glove Nitrile_Glove REQ: Dbl Nitrile (Change <15 mins) Polar_Aprotic->Nitrile_Glove

Figure 1: Dynamic PPE selection workflow based on physical state and solvent carrier compatibility.

Operational Protocol: Safe Handling

A. Weighing & Transfer (Critical Step)

Indazole derivatives are often fluffy, electrostatic solids.

  • Static Control: Use an ionizing fan or anti-static gun on the weigh boat before adding the compound. This prevents the powder from "jumping" onto gloves or the balance bench.

  • Containment: Perform all weighing inside a chemical fume hood. If the balance is sensitive to airflow, use a powder weighing enclosure (a secondary box inside the hood).

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous waste.

B. Solubilization
  • Solvent Choice: This compound is hydrophobic. It will likely require DMSO, DMF, or Dichloromethane (DCM).

  • The "DCM Danger": If using DCM, standard nitrile gloves offer zero protection against the solvent carrying the compound through the glove material. You must use Silver Shield® (laminate) gloves or change nitrile gloves immediately upon any splash.

Waste Management & Disposal

Proper disposal is legally required and environmentally critical. Because this molecule contains Iodine, it cannot be incinerated in standard fuel-blending streams; it requires specific halogenated waste treatment to prevent the release of toxic iodine vapors.

Disposal Workflow

Waste_Disposal Reaction_End Reaction/Usage Complete Quench Quench (if reactive reagents present) Reaction_End->Quench Segregation Segregation Decision Quench->Segregation Halo_Stream Stream A: Halogenated Organic Segregation->Halo_Stream Contains Iodine/Chlorine NonHalo_Stream Stream B: Non-Halogenated Segregation->NonHalo_Stream No Halogens Container Container: HDPE or Glass (Green Label) Halo_Stream->Container Labeling Label: 'Halogenated Organic Waste' List: 3-Iodo-6-phenyl-1H-indazole Container->Labeling

Figure 2: Waste segregation logic ensuring compliance with halogenated waste incineration protocols.

Protocol:
  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable. Halogenated waste disposal is significantly more expensive and requires specialized incinerators (scrubbers for acid gases like HI/HCl).

  • Labeling: The tag must explicitly list "3-Iodo-6-phenyl-1H-indazole". Do not just write "Organic Waste." The presence of the Iodine atom is a critical safety alert for the disposal facility.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be bagged in a clear hazardous waste bag, labeled "Solid Debris Contaminated with Halogenated Organics."

References

  • National Institutes of Health (PubChem). 6-Iodo-1H-indazole (Analogous Safety Data). PubChem Compound Summary. Retrieved February 1, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Assessment - 29 CFR 1910.132. United States Department of Labor. [Link][1]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Waste Disposal Guidelines. Division of Research Safety. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。